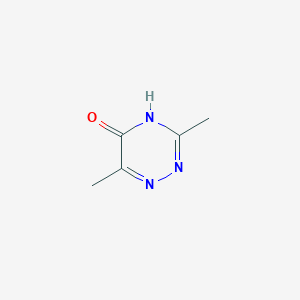

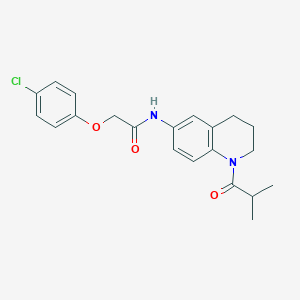

5-Bromo-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine is a chemical compound . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as this compound, often involves nucleophilic displacement reactions . For instance, 5-bromopyrimidine can undergo direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Chemical Reactions Analysis

5-Bromopyrimidine, a related compound, has been studied for its rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .科学的研究の応用

Synthesis of Pyrimido[4,5-e][1,3,4]thiadiazine Derivatives

5-Bromo-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine has been utilized in the synthesis of pyrimido[4,5-e][1,3,4]thiadiazine derivatives. These compounds were obtained through the treatment of related pyrimidine with methylhydrazine, followed by reactions with carbon disulfide and alkyl halides, resulting in compounds with potential pharmacological properties (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Antiviral Activity of Pyrimidine Derivatives

Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines has highlighted the antiviral properties of these compounds. Specifically, derivatives of this compound showed marked inhibition of retrovirus replication in cell cultures, pointing towards potential applications in antiviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Radiosensitizing Agents for Cancer Treatment

Halogen-substituted pyrimidines, including 5-bromo-derivatives, have been investigated for their use as radiosensitizing agents in cancer therapy. The radiosensitizing activity is attributed to their interaction with electrons, producing highly reactive radicals that can enhance the efficacy of radiotherapy (Kumar & Sevilla, 2017).

Pharmacological Studies of Pyrazoline Derivatives

The synthesis of 5-bromo-2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)pyrimidines has led to the discovery of compounds with significant antioxidant, anti-inflammatory, and analgesic activities. This underscores the potential of this compound as a precursor for developing new therapeutic agents (Adhikari, Kalluraya, Sujith, Gouthamchandra, Jairam, Mahmood, & Sankolli, 2012).

Investigation into Halogen and Hydrogen Bonding

A detailed study on the structural aspects of proton-transfer derivatives of 5-bromocytosine, a close analogue of this compound, highlighted the importance of halogen and hydrogen bonding in the crystal packing of these compounds. Such studies are crucial for understanding the molecular interactions that underpin the stability and reactivity of halogenated pyrimidines (Aschi, Toto Brocchi, & Portalone, 2021).

作用機序

Target of Action

“5-Bromo-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse roles in biochemistry, including serving as components of DNA and RNA .

Biochemical Pathways

Pyrimidines play a crucial role in nucleic acids, acting as the building block of DNA and RNA, and are involved in many biochemical processes such as protein synthesis .

特性

IUPAC Name |

5-bromo-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h1-2,6-7H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUCFZAVDCCJFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)C2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2566642.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2566644.png)

![5-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2566646.png)

![4-benzyl-2-(3-chlorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2566648.png)

![2-(5-Chloro-3-fluoropyridin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2566653.png)

![(2S)-3-(2-Methyl-3-oxo-1H-pyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2566659.png)

![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2566661.png)